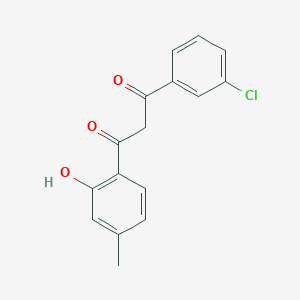

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups within their molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction between 3-chlorobenzaldehyde and 2-hydroxy-4-methylacetophenone in the presence of a base such as sodium ethoxide. The reaction typically requires refluxing in ethanol for several hours to yield the desired diketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like hydroxy and ketone can facilitate interactions with biological macromolecules, influencing their function and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(3-Chlorophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and methyl groups, which may affect its reactivity and applications.

1-(3-Bromophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and reactivity.

1-(3-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione: Lacks the methyl group, which may influence its biological activity and interactions.

Uniqueness

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is unique due to the presence of both chlorophenyl and hydroxy-methylphenyl groups. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(3-Chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, also known as a derivative of the diketone class, has garnered attention for its potential biological activities. This compound is structurally related to curcumin and other diketones, which are known for their anti-inflammatory and anticancer properties. The following sections will delve into the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

- Chemical Name: this compound

- Molecular Formula: C16H13ClO3

- Molecular Weight: 288.73 g/mol

- CAS Number: 60402-29-1

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways. The diketone structure may allow for interaction with cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.

- Antioxidant Activity: The presence of hydroxyl groups in the structure contributes to its antioxidant properties, which can protect cells from oxidative stress.

- Apoptosis Induction: Research indicates that diketones can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of diketones like this compound:

- In Vitro Studies: In vitro assays have demonstrated that this compound can reduce cell viability in various cancer cell lines. For instance, it exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through various experimental models:

- Mouse Models: In a study utilizing TPA-induced skin inflammation in mice, treatment with the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 levels. This suggests its potential as an alternative to traditional anti-inflammatory drugs like aspirin.

Case Studies

Case Study 1: Tumor Promotion Inhibition

In a notable study focused on skin tumor promotion induced by TPA and DMBA, this compound demonstrated a marked reduction in tumor incidence when administered prior to carcinogen exposure. The study highlighted its potential as a chemopreventive agent against skin cancer.

Case Study 2: Cytotoxicity Against Solid Tumors

Another investigation assessed the compound's efficacy against murine solid tumors. Results indicated that it could significantly reduce tumor volume compared to control groups, underscoring its therapeutic promise in oncology.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSQILRYYDFYLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.